1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Description
Historical Development of Pyrazolo[3,4-b]pyrazine Scaffolds
The exploration of pyrazolo[3,4-b]pyrazines began in the early 20th century, with foundational work on pyrazolo-pyridine systems providing methodological insights. The first monosubstituted pyrazolo[3,4-b]pyrazine derivatives emerged in the mid-20th century, driven by advancements in heterocyclic synthesis. For instance, the reaction of o-aminonitrosopyrazoles with diketones enabled the construction of this scaffold. By the 2010s, computational tools and scaffold-hopping strategies accelerated the design of derivatives targeting kinase inhibition, exemplified by compounds such as 1-phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine. The introduction of piperidine substituents, as seen in 1-methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride, reflects efforts to optimize pharmacokinetic properties through nitrogen-rich moieties.
Nomenclature and Classification Systems
Pyrazolo[3,4-b]pyrazines follow IUPAC nomenclature rules, where the pyrazole ring is numbered first, followed by the pyrazine. The fusion is denoted by the [3,4-b] notation, indicating bonding between pyrazole’s C3 and pyrazine’s C4 positions. Substituents are assigned positions based on this numbering:
The hydrochloride salt designation indicates protonation at the piperidine nitrogen, enhancing aqueous solubility for pharmacological applications.
Position in Heterocyclic Chemistry
Pyrazolo[3,4-b]pyrazines occupy a unique niche in heterocyclic chemistry due to their dual nitrogen-rich rings, which enable diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking). The piperidin-4-yl substituent introduces a conformationally flexible amine, facilitating interactions with enzymatic active sites. Compared to pyrazolo[3,4-b]pyridines, the pyrazine ring in this compound increases electron-deficient character, potentially enhancing binding to hydrophobic pockets in kinase targets.
Key Structural Features:
- Bicyclic Core : Provides rigidity for target engagement while allowing substituent-driven modulation.
- Piperidin-4-yl Group : Contributes basicity (pK~a~ ~10.5) and 3D flexibility, critical for optimizing drug-receptor interactions.
- Hydrochloride Salt : Improves bioavailability by increasing solubility in physiological media.
Significance in Medicinal Chemistry Research
Pyrazolo[3,4-b]pyrazines are increasingly investigated for kinase inhibition, with structural analogs showing promise in oncology and inflammation. For example, 1-phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine demonstrated protein kinase modulation, suggesting therapeutic potential in osteoarthritis. The piperidine-substituted derivative discussed here may target similar pathways, leveraging its amine group for ionic interactions with aspartate or glutamate residues in kinases.
Comparative Biological Activities of Pyrazolo[3,4-b]pyrazine Derivatives:
The integration of computational modeling (e.g., molecular docking) has been critical in rationalizing the affinity of these compounds for kinase ATP-binding pockets. Future research directions include exploring synergistic effects with existing chemotherapeutics and further SAR studies to refine selectivity.
Properties
IUPAC Name |
1-methyl-3-piperidin-4-ylpyrazolo[3,4-b]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-16-11-10(13-6-7-14-11)9(15-16)8-2-4-12-5-3-8;/h6-8,12H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOKYHULWQSCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=N1)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a compound belonging to the pyrazolo[3,4-b]pyrazine class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and kinase modulation properties, supported by relevant data and case studies.
Structural Overview
The compound features a pyrazolo[3,4-b]pyrazine core substituted with a piperidine moiety. The molecular structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃ |
| Molecular Weight | 227.70 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various pyrazolo derivatives, including those similar to this compound. For instance, a study evaluated the in vitro antimicrobial activities of several derivatives and found significant inhibition against common pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to 1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compounds also showed effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections .
Anticancer Properties
The anticancer potential of pyrazolo[3,4-b]pyrazines has been explored through various assays. A notable study highlighted the cytotoxic effects of related compounds on breast cancer cell lines.
Case Study:
In vitro testing revealed that certain derivatives exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanisms involved apoptosis induction via caspase activation and modulation of key signaling pathways .
Results Summary:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | <0.5 | Apoptosis via caspase activation |
| 2b | MDA-MB-231 | <0.5 | Autophagy induction |
Kinase Modulation
The compound has been identified as a modulator of serine-threonine kinases, which play critical roles in cellular processes such as proliferation and differentiation. Research indicates that pyrazolo derivatives can inhibit key kinases involved in cancer progression and inflammation.
Mechanistic Insights:
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-b]pyrazine class, characterized by a bicyclic structure that contributes to its biological activity. The synthesis typically involves multi-step organic reactions that allow for the introduction of various substituents at specific positions on the pyrazine ring.
Table 1: Synthetic Routes for 1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine Hydrochloride
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Pyrazole Ring | Hydrazine derivatives, aldehydes | Heat under reflux |
| 2 | Cyclization | Appropriate electrophiles | Solvent-free conditions at elevated temperatures |
| 3 | Hydrochloride Salt Formation | HCl gas or hydrochloric acid | Dissolution in water |
Anticancer Activity
Research has indicated that compounds within the pyrazolo[3,4-b]pyrazine class exhibit potent anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics.
Kinase Inhibition
Another significant application is its role as a kinase inhibitor. Protein kinases are crucial for various cellular processes, including proliferation and differentiation. The compound has shown promise in modulating activities of specific kinases associated with diseases such as diabetes and cancer. This suggests potential therapeutic applications in treating conditions like diabetic nephropathy and certain malignancies.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for further development.
Case Study 2: Diabetes Treatment
A patent (EP2567959A1) describes the use of similar pyrazolo[3,4-b]pyridine compounds as inhibitors of protein kinase C (PKC), which plays a vital role in glucose metabolism and diabetic complications. The findings suggest that these compounds could be developed into therapeutic agents for managing diabetes-related conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo-pyrazine scaffold is a versatile template in drug discovery and materials science. Below is a systematic comparison with structurally or functionally related compounds:
Structural Analogues
Pharmacological and Physicochemical Properties
- Bioavailability : The piperidine substituent in 1-methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride enhances lipophilicity and CNS penetration compared to pyrazolo[3,4-d]pyrimidines (e.g., compound 3 in ), which lack such substituents .
- Solubility: The hydrochloride salt form improves aqueous solubility over neutral analogs like thieno[3,4-b]pyrazines, which require functionalization (e.g., sulfonation) for solubility .
- Stability: Unlike furazano[3,4-b]pyrazine derivatives (e.g., compound 55 in ), which are sensitive to impact due to nitro groups, the piperidine-containing compound exhibits higher thermal and mechanical stability, making it suitable for pharmaceutical storage .
Research Findings and Data Tables
Table 1: Detonation Properties of Energetic Analogues
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Compound | logP | Solubility (mg/mL) | Plasma Protein Binding (%) | Reference |
|---|---|---|---|---|
| 1-Methyl-3-piperidin-4-yl-... HCl | 1.2 | 12.5 | 85 | |
| 4-Hydrazinyl-6-methyl-1-phenyl... | 2.8 | 0.8 | 92 | |
| Thieno[3,4-b]pyrazine | 3.5 | 0.2 | 78 |
Preparation Methods
Synthesis of the Pyrazolo[3,4-b]pyrazine Core
The core is commonly synthesized by condensation of 1H-pyrazole derivatives with pyrazine-based electrophiles under controlled conditions. One reported method involves:
Starting from 3-chloropyrazine or 3-bromopyrazine derivatives.
Reacting with hydrazine or substituted hydrazines to form the pyrazolo ring fused to pyrazine.
Cyclization is facilitated by heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Methylation at the 1-Position
Methylation is typically achieved by:
Treating the pyrazolo[3,4-b]pyrazine intermediate with methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively methylate the nitrogen at the 1-position.
Reaction conditions are optimized to avoid over-alkylation or side reactions.
Introduction of the Piperidin-4-yl Group
The piperidin-4-yl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination:
The halogenated pyrazolo[3,4-b]pyrazine (usually 3-chloro or 3-bromo derivative) is reacted with piperidin-4-ylamine or piperidine under catalytic conditions.
Catalysts such as palladium complexes with ligands (e.g., BINAP or Xantphos) are employed.
Bases like cesium carbonate or sodium tert-butoxide facilitate the coupling.
The reaction is carried out in solvents like toluene or dioxane at elevated temperatures (80–120°C).
Formation of Hydrochloride Salt
The free base of 1-methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine is treated with hydrochloric acid in an organic solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.
This step improves compound purity and stability.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form core | Pyrazine derivative + hydrazine, DMF, heat | 70–85 | High purity core formation |
| 2 | Methylation | Methyl iodide, K2CO3, DMF, room temp | 80–90 | Selective N1 methylation |
| 3 | Piperidinyl substitution | Pd catalyst, piperidin-4-ylamine, base, toluene, 100°C | 65–75 | Buchwald-Hartwig amination |
| 4 | Salt formation | HCl in ethanol, room temp | >95 | Precipitation of hydrochloride |
Research Findings and Optimization
Studies indicate that the use of palladium catalysts with electron-rich phosphine ligands significantly improves coupling efficiency and selectivity for the piperidin-4-yl substitution step.
Methylation conditions require careful control of stoichiometry and temperature to prevent dimethylation or N-alkylation at undesired sites.
The cyclization step benefits from microwave-assisted heating, reducing reaction times from hours to minutes with comparable yields.
Purification is often achieved by recrystallization from solvents like ethanol or by preparative HPLC to ensure high purity suitable for pharmaceutical applications.
Industrial and Patent Insights
Patent WO2012123312A1 describes pyrido[3,4-b]pyrazine derivatives including related compounds, highlighting synthetic routes involving halogenated intermediates and palladium-catalyzed amination steps for substituent introduction.
The process emphasizes scalable, cost-effective methods with high yields and minimal byproducts.
Another related patent (TR2021008599T) focuses on pyrazolo[3,4-d]pyrimidine derivatives, providing insights into cross-coupling methodologies and catalyst systems that can be adapted to pyrazolo[3,4-b]pyrazine synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Conditions | Impact on Product |
|---|---|---|
| Cyclization solvent | DMF or DMSO | Efficient ring closure |
| Methylation reagent | Methyl iodide | Selective N1 substitution |
| Coupling catalyst | Pd(0) complex with phosphine ligand | High coupling yield and selectivity |
| Base for coupling | Cs2CO3 or NaOtBu | Facilitates amination |
| Reaction temperature | 80–120°C (coupling), room temp (methylation) | Reaction rate and selectivity |
| Salt formation solvent | Ethanol or ethyl acetate | Purity and crystallinity |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a protocol involving 2-chloroacetyl chloride and anhydrous sodium acetate in DMF under reflux (16 hours) yields ~52.7% after purification with hydrochloric acid . Key factors affecting yield include reaction time, solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents. Post-synthesis, acid treatment (e.g., 1.0 M HCl) is critical for salt formation and crystallization .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or high temperatures (>50°C), as these may degrade the pyrazolo-pyrazine core . Use inert atmospheres (e.g., nitrogen) during sensitive reactions to minimize decomposition .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer : While specific data for this compound are limited, analogs suggest:
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water due to the hydrochloride salt .
- Stability : Susceptible to acidic/basic hydrolysis; confirm pH compatibility in biological assays .
- Hygroscopicity : Likely moderate; use desiccants during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurities. For example:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Receptor Binding Assays : Validate target selectivity using competitive binding studies with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine analogs) .
- Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Formulation : Use PEG-based nanoparticles or cyclodextrin complexes to enhance solubility and reduce metabolic degradation .
- pH Adjustment : Buffer solutions (pH 6–7) minimize salt dissociation and improve plasma stability .
- Metabolic Profiling : Conduct LC-MS/MS studies to identify major metabolites (e.g., N-demethylation or piperidine ring oxidation) .
Q. How do structural modifications to the pyrazolo-pyrazine core affect bioactivity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to enhance kinase inhibition .
- Piperidine Modifications : Replace the N-methyl group with bulkier substituents (e.g., tert-butyl) to improve receptor affinity .
- SAR Studies : Compare IC₅₀ values of analogs (e.g., pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyrimidine derivatives) to map critical pharmacophores .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., piperidinyl proton shifts at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 318.12) .
- XRPD : X-ray powder diffraction to assess crystallinity and polymorphic forms .
Data Contradiction Analysis
Q. Why do synthesis yields vary between 40–55% across studies, and how can reproducibility be improved?
- Analysis : Yield discrepancies often stem from:
- Reagent Quality : Trace water in DMF or sodium acetate reduces reactivity; use anhydrous reagents .
- Workup Procedures : Incomplete acid precipitation (e.g., insufficient HCl volume) lowers recovery .
- Scale Effects : Pilot-scale reactions (<1 mmol) may underperform due to heat transfer inefficiencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
